n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine: is a compound belonging to the class of tetrahydroisoquinolines, which are a significant group of natural and synthetic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions to form the tetrahydroisoquinoline core . The reaction conditions often include the use of hydrochloric acid at elevated temperatures (around 100°C) to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: N-alkylated or N-acylated tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound is studied for its potential neuroprotective effects. It has shown promise in protecting neurons from oxidative stress and neurotoxins, making it a candidate for research in neurodegenerative diseases .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have been investigated for their anti-inflammatory, anti-cancer, and anti-addictive properties .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters in the brain, contributing to its neuroprotective and antidepressant effects. Additionally, it has been shown to scavenge free radicals and reduce oxidative stress, further enhancing its neuroprotective properties .
Comparison with Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
- 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
Comparison: n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct neuroprotective and anti-addictive properties, making it a valuable compound for research in neuropharmacology .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C10H14N2/c1-11-10-4-2-3-8-7-12-6-5-9(8)10/h2-4,11-12H,5-7H2,1H3 |
InChI Key |
DPUCLAUQPBOPEA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.